![molecular formula C10H14O3 B2699347 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one CAS No. 132435-30-4](/img/structure/B2699347.png)

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one

Übersicht

Beschreibung

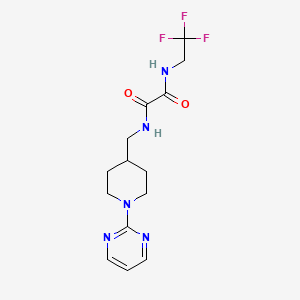

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Stereoselectivity in Chemical Reactions

Spiro compounds, including Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one derivatives, have been studied for their stereoselectivity in chemical reactions such as Diels-Alder reactions. For instance, a study investigated the facial (syn-anti) stereoselectivity in Diels-Alder reactions of spiro compounds, indicating no significant differences in facial stereoselectivity, which suggests uniform distance between addends at the transition state in these reactions (Burnell et al., 1984).

2. Synthesis and Structure of Spirocyclic Compounds

Spirocyclic compounds with a structure related to this compound have been synthesized for various applications. One study reported the efficient synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through reactions involving 3‐diazochroman‐4‐one and alkene, highlighting the special fused and spirocyclic oxygen-containing rigid skeleton structure of the products (Xiao et al., 2018).

3. Biosynthetic Hypotheses and Metabolites

In the field of biosynthesis, spiro compounds have been identified as metabolites and have been used to provide evidence for biosynthetic hypotheses. For example, a study on Pestalotiopsis fici isolated metabolites with spiroketal skeletons, which were believed to be derived from a biosynthetic pathway involving diversified Diels-Alder reaction cascades. This research contributed to the understanding of natural product biosynthesis and the structural diversity of metabolites (Liu et al., 2013).

4. Chemical Reactivity and Molecular Structure Analysis

The reactivity and molecular structure of spiro compounds have been subjects of extensive research. Studies have delved into the synthesis and chemical properties of these compounds, examining aspects such as cationic rearrangements, epoxidation, and ring opening. These investigations shed light on the structural and reactive nuances of spiro compounds, contributing to the broader understanding of their chemistry (Marchand et al., 1998).

Eigenschaften

IUPAC Name |

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9-5-8-2-1-7(9)6-10(8)12-3-4-13-10/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEHPXBPMYLKFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(C1CC2=O)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)